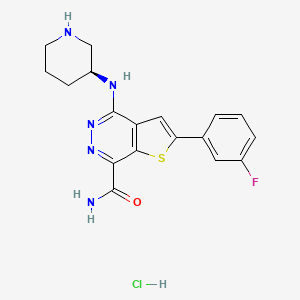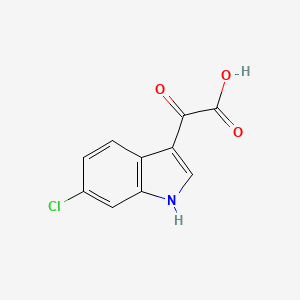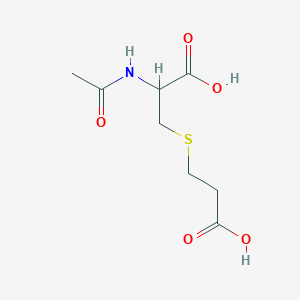
Chk-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chk-IN-1 is a dual inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2) with antiproliferative activity. This compound is primarily used in scientific research to study cell cycle regulation and DNA damage response mechanisms .
Méthodes De Préparation
The synthesis of Chk-IN-1 involves multiple steps, including the formation of thieno[2,3-d]pyridazine-7-carboxamide and its subsequent functionalization. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Analyse Des Réactions Chimiques
Chk-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used .
Applications De Recherche Scientifique
Chk-IN-1 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of checkpoint kinases and their role in cell cycle regulation.
Biology: Researchers use this compound to investigate DNA damage response mechanisms and the effects of kinase inhibition on cellular processes.
Medicine: this compound is explored for its potential in cancer therapy, particularly in sensitizing cancer cells to DNA-damaging agents.
Industry: While its industrial applications are limited, this compound serves as a valuable tool in drug discovery and development
Mécanisme D'action
Chk-IN-1 exerts its effects by inhibiting checkpoint kinase 1 and checkpoint kinase 2. These kinases play crucial roles in the DNA damage response and cell cycle regulation. By inhibiting these kinases, this compound prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes this compound a promising candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Chk-IN-1 is unique due to its dual inhibition of checkpoint kinase 1 and checkpoint kinase 2. Similar compounds include:
Rabusertib: An inhibitor of checkpoint kinase 1 with potential chemopotentiating activity.
CCT245737: An orally active and selective checkpoint kinase 1 inhibitor.
Prexasertib: An ATP-competitive checkpoint kinase 1 inhibitor with antineoplastic activity.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H19ClFN5OS |
|---|---|
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-4-[[(3S)-piperidin-3-yl]amino]thieno[2,3-d]pyridazine-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H18FN5OS.ClH/c19-11-4-1-3-10(7-11)14-8-13-16(26-14)15(17(20)25)23-24-18(13)22-12-5-2-6-21-9-12;/h1,3-4,7-8,12,21H,2,5-6,9H2,(H2,20,25)(H,22,24);1H/t12-;/m0./s1 |
Clé InChI |
UQMQCIABCNUZPU-YDALLXLXSA-N |
SMILES isomérique |
C1C[C@@H](CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl |
SMILES canonique |
C1CC(CNC1)NC2=NN=C(C3=C2C=C(S3)C4=CC(=CC=C4)F)C(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)
![5-(3-Cyclopentyloxy-4-methoxyphenyl)-3-[(3-methylphenyl)methyl]piperidin-2-one](/img/structure/B12293510.png)


